molecular formula C13H10O3S B6399186 2-(2-FORMYLTHIOPHEN-4-YL)-5-METHYLBENZOIC ACID CAS No. 1261890-51-0

2-(2-FORMYLTHIOPHEN-4-YL)-5-METHYLBENZOIC ACID

Cat. No.: B6399186
CAS No.: 1261890-51-0
M. Wt: 246.28 g/mol
InChI Key: CWTMLLWKODMSDE-UHFFFAOYSA-N
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Description

2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid: is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound consists of a benzoic acid moiety substituted with a formylthiophene group and a methyl group, making it a versatile molecule for synthetic and analytical purposes.

Properties

IUPAC Name

2-(5-formylthiophen-3-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-2-3-11(12(4-8)13(15)16)9-5-10(6-14)17-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMLLWKODMSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689465
Record name 2-(5-Formylthiophen-3-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-51-0
Record name 2-(5-Formylthiophen-3-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Synthesis of 2-formylthiophene: This can be achieved through the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling Reaction: The formylthiophene is then coupled with a suitable benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the use of a boronic acid derivative of the benzoic acid and a palladium catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.

Major Products Formed

    Oxidation: 2-(2-Carboxythiophen-4-yl)-5-methylbenzoic acid.

    Reduction: 2-(2-Hydroxymethylthiophen-4-yl)-5-methylbenzoic acid.

    Substitution: 2-(2-Bromothiophen-4-yl)-5-methylbenzoic acid (for bromination).

Scientific Research Applications

2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Formylthiophen-4-yl)benzoic acid: Lacks the methyl group, making it less hydrophobic.

    4-(2-Formylthiophen-4-yl)benzoic acid: Differently substituted, affecting its reactivity and applications.

    5-(2-Formylthiophen-4-yl)-2-hydroxypyridine:

Uniqueness

2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid is unique due to the presence of both the formylthiophene and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its versatility in synthetic applications and its potential as a bioactive compound.

Biological Activity

2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid, a compound with a unique structure featuring a thiophene ring and a benzoic acid core, has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉O₃S. Its structure is characterized by:

  • Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Formyl Group : Provides potential for covalent interactions with nucleophilic sites on proteins.
  • Methyl Group : Influences the compound's lipophilicity and overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that target thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in cancer therapy.
  • Protein Degradation Modulation : Research indicates that compounds with similar structures can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting cellular protein turnover .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a role in combating bacterial infections.

Biological Activities

A summary of the biological activities associated with this compound includes:

Activity Description
AntimicrobialExhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme InhibitionPotential to inhibit enzymes like tyrosinase, impacting melanin production and skin-related applications.
Protein DegradationModulates proteasomal and lysosomal pathways, enhancing protein turnover in human fibroblasts .

Case Studies and Research Findings

Several studies have investigated the biological potential of this compound:

  • Antimicrobial Studies : Comparative studies demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics. This highlights its potential as an alternative therapeutic agent against resistant bacterial strains.
  • Enzyme Inhibition Research : A study focused on dual inhibitors of TS and DHFR utilized derivatives of benzoic acid, including this compound, showing significant inhibitory effects suitable for therapeutic applications against cancer.
  • Proteostasis Network Modulation : Research indicated that compounds similar to this compound can activate cathepsins B and L, enhancing cellular protein degradation pathways critical for maintaining cellular health .

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